Vinyl acetate

Catalog No.
S568702
CAS No.
108-05-4
M.F
C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
M. Wt
372.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl acetate

CAS Number

108-05-4

Product Name

Vinyl acetate

IUPAC Name

ethenyl acetate

Molecular Formula

C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2

Molecular Weight

372.39 g/mol

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3

InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N

SMILES

CC(=O)OC=C

solubility

2 % (NIOSH, 2016)
0.23 M
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether; > 10% in ethanol; > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C
In water, 27 g/L at 50 °C
In water, 20,000 mg/L at 20 °C
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%

Synonyms

Acetic Acid Vinyl Ester; 1-Acetoxyethylene; Acetic Acid Ethenyl Ester; Acetoxyethene; Acetoxyethylene; Ethenyl Acetate; NSC 8404; SN 12T; Vinyl A Monomer; Vinyl Acetate

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)S)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)S)O)O)O)O

The exact mass of the compound Vinyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 % (niosh, 2016)0.23 msol in ethane, acetone, chloroformsoluble in organic liquids> 10% in ethyl ether; > 10% in ethanol; > 10% in benzeneat 20 °c, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °c, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °c, but the solubility of water in vinyl acetate doubles to about 2 wt %4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °cin water, 27 g/l at 50 °cin water, 20,000 mg/l at 20 °c20 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 2 (poor)2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Vinyl acetate (VAM) is an industrially essential vinyl ester monomer characterized by its polymerizable carbon-carbon double bond and hydrolyzable acetate group. As a bulk commodity and laboratory reagent, it serves as the foundational building block for polyvinyl acetate (PVAc) adhesives, ethylene-vinyl acetate (EVA) copolymers, and polyvinyl alcohol (PVOH) [1]. Its procurement value lies in its specific free-radical polymerization kinetics and its ability to act as a tunable co-monomer that systematically disrupts crystallinity in polyolefins, making it the exclusive industrial precursor for formulating water-based emulsions, hot-melt adhesives, and specialized barrier films.

Substituting vinyl acetate with other monomers fundamentally alters both processability and final material properties. Replacing it with heavier vinyl esters, such as vinyl propionate, significantly lowers the glass transition temperature (Tg) of the resulting homopolymer, shifting the material from a tough, room-temperature solid to a soft, tacky film . Attempting to substitute it with acrylates like methyl acrylate during copolymerization introduces extreme reactivity mismatches, causing severe composition drift and requiring complex starved-feed reactor setups [1]. Furthermore, vinyl acetate cannot be bypassed in the production of polyvinyl alcohol; the theoretical monomer, vinyl alcohol, is thermodynamically unstable and immediately tautomerizes to acetaldehyde, mandating the use of vinyl acetate as a polymerizable, hydrolyzable precursor[2].

Copolymerization Kinetics and Composition Drift Mitigation vs. Methyl Acrylate

In free-radical copolymerization, vinyl acetate exhibits significantly lower reactivity compared to common acrylates. Quantitative NMR studies of vinyl acetate (VAc) and methyl acrylate (MA) copolymerization reveal highly asymmetric reactivity ratios. The reactivity ratio for methyl acrylate (r_MA) is approximately 6.1 to 6.7, while the ratio for vinyl acetate (r_VAc) is only 0.01 to 0.04[1]. This profound disparity means that propagating radicals strongly prefer to add methyl acrylate over vinyl acetate, leading to rapid depletion of MA and severe composition drift if run in a simple batch process.

Evidence DimensionMonomer Reactivity Ratio (r)
Target Compound Datar_VAc ~ 0.01 - 0.04
Comparator Or BaselineMethyl Acrylate (r_MA ~ 6.1 - 6.7)
Quantified Difference>150-fold difference in reactivity ratio favoring MA addition
ConditionsFree-radical bulk/solution copolymerization at 50-70°C

Dictates reactor feeding strategies, requiring continuous starved-feed dosing to prevent heterogeneous polymer architectures in commercial vinyl-acrylic emulsions.

Homopolymer Glass Transition Temperature (Tg) vs. Vinyl Propionate

The choice of the ester alkyl chain in vinyl monomers directly dictates the thermal and mechanical properties of the resulting polymer. Poly(vinyl acetate) exhibits a glass transition temperature (Tg) of approximately 30°C to 35°C, making it a relatively tough, rigid material at standard room temperatures, which is required for structural wood glues. In contrast, substituting vinyl acetate with the closely related vinyl propionate yields a homopolymer with a Tg of approximately 10°C . The bulkier propionate group increases free volume, resulting in a softer, tackier film under ambient conditions.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data~30°C to 35°C (Polyvinyl acetate)
Comparator Or Baseline~10°C (Polyvinyl propionate)
Quantified Difference20-25°C higher Tg for the acetate derivative
ConditionsStandard thermal analysis (DSC) of high-molecular-weight homopolymers

Crucial for selecting the correct monomer to achieve the required room-temperature hardness, tack, and minimum film-forming temperature in adhesives.

Crystallinity Disruption in Polyolefins vs. Pure Ethylene

Incorporating vinyl acetate into a polyethylene backbone systematically disrupts polymer chain packing, transforming a rigid plastic into a flexible elastomer. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies demonstrate that increasing the vinyl acetate content in ethylene-vinyl acetate (EVA) copolymers significantly reduces crystallinity. An EVA copolymer formulated with 28 wt% vinyl acetate exhibits a crystallinity of only 7.9%, which is less than half the crystallinity of an 18 wt% VAc grade[1]. This tunable disruption lowers the melting point and enhances both flexibility and optical clarity.

Evidence DimensionPolymer Crystallinity (%)
Target Compound Data7.9% crystallinity at 28 wt% VAc content
Comparator Or Baseline18 wt% VAc EVA copolymer (>17% crystallinity) or pure PE (40-60%)
Quantified Difference>50% reduction in crystallinity when increasing VAc from 18 wt% to 28 wt%
ConditionsNon-isothermal crystallization analysis via DSC

Allows precise procurement targeting of EVA grades based on required flexibility, transparency, and melting profiles for hot-melt adhesives or solar encapsulants.

Exclusive Synthetic Route to Polyvinyl Alcohol (PVOH)

Vinyl acetate is the strictly required precursor for the industrial production of polyvinyl alcohol (PVOH). Because the monomeric vinyl alcohol is highly unstable and rapidly tautomerizes to acetaldehyde, PVOH cannot be synthesized via direct polymerization of vinyl alcohol [1]. Instead, vinyl acetate is polymerized to polyvinyl acetate (PVAc), which subsequently undergoes controlled alkaline hydrolysis (saponification or methanolysis) to yield PVOH. The acetate leaving group is uniquely suited for this transesterification process, allowing manufacturers to precisely control the degree of hydrolysis (typically 86.5% to 99%) [2].

Evidence DimensionViability as PVOH Precursor
Target Compound DataHigh-yield conversion via polymerization and subsequent base-catalyzed hydrolysis
Comparator Or BaselineVinyl alcohol monomer (0% viability due to tautomerization)
Quantified DifferenceAbsolute requirement vs. chemical impossibility
ConditionsIndustrial scale free-radical polymerization followed by alkaline methanolysis

Establishes vinyl acetate as an irreplaceable raw material for manufacturers of water-soluble PVOH films, sizing agents, and barrier coatings.

Precursor for Polyvinyl Alcohol (PVOH) Manufacturing

Due to the impossibility of directly polymerizing vinyl alcohol, vinyl acetate is the mandatory procured precursor for PVOH production. By polymerizing vinyl acetate and subjecting it to controlled alkaline hydrolysis, manufacturers can tune the degree of hydrolysis to produce water-soluble films, textile sizing agents, and paper coatings [1].

Production of Ethylene-Vinyl Acetate (EVA) Copolymers

Vinyl acetate is copolymerized with ethylene to produce EVA, where the VAc content is used to precisely control the material's crystallinity and flexibility. High-VAc grades (e.g., 28 wt%) are procured for applications requiring low melting points and high optical clarity, such as photovoltaic cell encapsulants and flexible packaging [2].

Synthesis of Vinyl-Acrylic Emulsion Adhesives

In the formulation of architectural coatings and wood adhesives, vinyl acetate is copolymerized with acrylates. Because of its low reactivity ratio compared to methyl acrylate, manufacturers must procure VAc with the understanding that continuous starved-feed reactor designs are required to prevent composition drift and ensure a homogeneous polymer with the desired glass transition temperature [3].

Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.
DryPowder, Liquid; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant, fruity odor.
Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]

Color/Form

COLORLESS, MOBILE LIQUID
Clear, colorless liquid

XLogP3

-3.8

Boiling Point

162 to 163 °F at 760 mm Hg (EPA, 1998)
72.5 °C
72.8 °C
72.7 °C
162°F

Flash Point

18 °F (EPA, 1998)
-8 °C, 18 °F (CLOSED CUP)
0.5-0.9 °C (open cup)
-8 °C c.c.
18°F

Vapor Density

3 (EPA, 1998) (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0
3

Density

0.932 at 68 °F (EPA, 1998)
0.932 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.93

LogP

0.73 (LogP)
log Kow = 0.73
0.73

Odor

An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities

Melting Point

-136 °F (EPA, 1998)
-93.2 °C
-100°C
-136°F

UNII

L9MK238N77

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

NCI Cancer Drugs

Drug: Vac
Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide
VAC is used to treat: Ovarian germ cell tumors (certain types).
Rhabdomyosarcoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.
Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.

Vapor Pressure

83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)
90.16 mmHg
90.2 mm Hg at 20 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 11.7
83 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...
In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm).
Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...

Other CAS

108-05-4
85306-26-9

Wikipedia

Methyl 4-O-(4-thio-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Biological Half Life

... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming

Methods of Manufacturing

Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.
Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium.
REACTION OF ETHYLENE WITH SODIUM ACETATE
VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS.
For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
Acetic acid ethenyl ester: ACTIVE
Acetic acid ethenyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate.
... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization.
Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals.
Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others.
For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.
Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm.
Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength.
Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/
For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page.

Storage Conditions

It can be stored in steel, aluminum, or stainless steel containers under nitrogen. It is not necessary to add stabilizers at lower temperatures. If the vinyl acetate is to be warmed, stabilizers, such as hydroquinone, hydroquinone monomethyl ether, or diphenylamine are added. The quantity of stabilizer used is small, e.g., 3 -20 ppm hydroquinone, so that it does not generally need to be removed during the later polymerization.
Storage Temperature: Ambient. Inert Atmosphere: No requirement.
Take precautionary measures against static discharges.
Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills.
For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page.

Interactions

... Previous studies from our laboratory suggest that rat liver microsome-activated vinyl acetate induces plasmid DNA-histone crosslinks, in vitro, through esterase-mediated metabolism. Since nasal tissues contain high levels of carboxylesterase, tumorigenesis may be related to in situ production of the hydrolysis products acetaldehyde and acetic acid. Vinyl acetate was cytotoxic to both respiratory and olfactory tissues in vitro at 50-200 mM, but not 25 mM, after 2 hr exposure. Pretreatment of rats with the carboxylesterase inhibitor, bis-(p-nitrophenyl) phosphate (BNPP), attenuated the cytotoxic effects and metabolism of vinyl acetate in both tissue types. Semicarbazide, an aldehyde scavenger, was unable to protect the tissues from vinyl acetate-induced cytotoxicity. When the metabolites were tested, acetic acid, but not acetaldehyde, was cytotoxic to both tissues.

Stability Shelf Life

... Polymerizes in light ...

Dates

Last modified: 11-23-2023
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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